2-Deoxy-scyllo-inosamine

Vue d'ensemble

Description

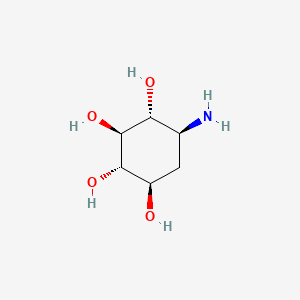

2-Deoxy-scyllo-inosamine is a chemical compound with the molecular formula C6H13NO4. It is a derivative of inositol, specifically a deoxy form where one hydroxyl group is replaced by an amino group. This compound is significant in the biosynthesis of aminoglycoside antibiotics, such as kanamycin, neomycin, and butirosin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then converted to this compound through further enzymatic reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metabolically engineered microorganisms. For example, recombinant strains of Bacillus subtilis have been developed to enhance the biosynthesis of 2-deoxy-scyllo-inosose, which can then be converted to this compound .

Analyse Des Réactions Chimiques

Oxidation at C3 Position

DOIA undergoes stereospecific oxidation at its C3 hydroxyl group to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a precursor to DOS. This reaction occurs via two distinct enzymatic mechanisms:

Radical SAM-Dependent Dehydrogenation

-

Enzyme : BtrN (radical S-adenosylmethionine [SAM] dehydrogenase)

-

Mechanism :

Zn-Dependent Dehydrogenation

-

Enzyme : NeoA (NAD(P)+-dependent dehydrogenase)

-

Mechanism :

-

NAD+ acts as a hydride acceptor, oxidizing the C3 hydroxyl to a ketone.

-

Reaction :

-

Comparative Analysis of DOIA Oxidases

| Enzyme | Pathway | Cofactors | Electron Acceptor | Catalytic Metal |

|---|---|---|---|---|

| BtrN | Butirosin | SAM, [4Fe–4S] clusters | Radical mechanism | None |

| NeoA | Neomycin | NAD+ | Hydride transfer | Zn²+ |

Transamination Reactions

DOIA is both a product and substrate in transamination steps during DOS biosynthesis:

Formation of DOIA from 2-Deoxy-scyllo-inosose (DOI)

-

Enzyme : PLP-dependent aminotransferase (e.g., BtrS in butirosin pathway)

-

Mechanism :

-

L-glutamine donates an amino group to DOI, forming DOIA and α-ketoglutarate.

-

Reaction :

-

Secondary Transamination in DOS Formation

-

Role : Converts amino-DOI to DOS by introducing a second amino group.

Substrate Specificity and Isotope Studies

-

Deuterium Retention : Labeling experiments with D-[4-2H, 3-18O]glucose-6-phosphate confirmed that the C4 hydride of the precursor is retained at C6 of DOI, supporting a reaction mechanism involving transient NAD+-mediated oxidation at C4 .

-

Kinetic Isotope Effect : For DOIS (2-deoxy-scyllo-inosose synthase), , indicating hydride transfer is rate-limiting .

Biosynthetic Context

DOIA sits at a branch point in aminocyclitol metabolism:

-

Butirosin Pathway : Radical SAM-dependent oxidation (BtrN) dominates .

-

Neomycin/Gentamicin Pathways : Zn-dependent dehydrogenases (e.g., NeoA) are conserved .

Structural Insights

-

BtrN Architecture : Contains two [4Fe–4S] clusters; the auxiliary cluster coordinates the substrate’s C3 hydroxyl, enabling proton-coupled electron transfer .

-

NeoA Homology : Despite lacking key Zn-binding motifs in some variants (e.g., BtrE), NeoA homologs retain dehydrogenase activity in most DOS pathways .

Applications De Recherche Scientifique

Biosynthesis of Antibiotics

Aminoglycoside Antibiotics

DOIA serves as a precursor in the biosynthesis of several important aminoglycoside antibiotics, including neomycin, gentamicin, kanamycin, and butirosin. The enzymatic pathways involved in its conversion to DOS highlight its significance in antibiotic production. Key enzymes such as 2-deoxy-scyllo-inosose synthase (DOIS) and 2-deoxy-scyllo-inosamine dehydrogenase play pivotal roles in these biosynthetic processes.

| Antibiotic | Biosynthetic Pathway | Key Enzymes |

|---|---|---|

| Neomycin | DOS pathway | NeoA, NeoB, NeoC |

| Gentamicin | DOS pathway | Various aminotransferases |

| Kanamycin | DOS pathway | Similar enzymes as neomycin |

| Butirosin | DOS pathway | BtrC (DOIS) |

The enzyme DOIS catalyzes the conversion of D-glucose-6-phosphate to DOIA, which is essential for the subsequent steps leading to the formation of DOS .

Metabolic Engineering

Enhanced Production Systems

Recent advancements in metabolic engineering have allowed for the optimization of microbial strains to enhance the production of DOIA and its derivatives. For instance, engineered strains of Bacillus subtilis have been developed to improve the yield of DOI through disruption of sugar metabolic pathways and introduction of DOI synthase genes. This approach has resulted in significantly higher titers of DOI, showcasing its potential for industrial applications.

| Strain | Modification | DOI Yield (g/L) |

|---|---|---|

| BSDOI-2 | pgi gene disruption | 2.3 |

| BSDOI-15 | pgi and pgcA gene disruption | 38.0 |

These engineered strains demonstrate the feasibility of producing DOI from less expensive substrates like sucrose, making the process more cost-effective for pharmaceutical manufacturing .

Research and Development

Biochemical Studies

DOIA is also a subject of extensive biochemical research aimed at understanding its role in antibiotic biosynthesis. Studies have elucidated the mechanisms by which enzymes interact with DOIA to facilitate its conversion into various antibiotic compounds. For example, research on radical SAM-dependent mechanisms has provided insights into how DOIA undergoes oxidation to form amino-2-deoxy-scyllo-inosose, an important intermediate in antibiotic synthesis .

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond its role in antibiotic production, there is ongoing research into the potential therapeutic applications of DOIA and its derivatives. Given that aminoglycosides exhibit activity against a range of bacterial infections, understanding the biosynthetic pathways involving DOIA could lead to the development of novel antibiotics with improved efficacy and reduced resistance profiles.

Case Studies

-

Biosynthesis Research in Micromonospora sagamiensis

A study demonstrated that a mutant strain requiring 2-deoxystreptamine accumulated significant amounts of DOIA when cultured under specific conditions, highlighting its importance in antibiotic biosynthesis . -

Metabolic Engineering Success

Research involving Bacillus subtilis showed that introducing DOI synthase genes significantly increased DOI production compared to wild-type strains, illustrating the impact of genetic modifications on biosynthetic efficiency .

Mécanisme D'action

The mechanism of action of 2-deoxy-scyllo-inosamine involves its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Deoxy-scyllo-inosose

- 2-Deoxystreptamine

- Kanamycin

- Neomycin

- Butirosin

Uniqueness

2-Deoxy-scyllo-inosamine is unique due to its specific role in the biosynthesis of aminoglycoside antibiotics. Unlike its similar compounds, it serves as a key intermediate that undergoes further modifications to produce potent antibacterial agents .

Activité Biologique

2-Deoxy-scyllo-inosamine (DOIA) is a significant compound in the biosynthesis of aminoglycoside antibiotics, particularly 2-deoxystreptamine (DOS). Understanding its biological activity is crucial for developing novel antibiotics and enhancing existing ones. This article delves into the biochemical pathways involving DOIA, its enzymatic interactions, and its implications in antibiotic production.

Biosynthesis Pathway

The biosynthesis of DOIA begins with D-glucose-6-phosphate, which is converted into 2-deoxy-scyllo-inosose (DOI) through the action of 2-deoxy-scyllo-inosose synthase (DOIS). This enzyme catalyzes a critical carbocycle formation step, establishing the foundation for further transformations leading to DOS and other aminoglycosides.

Key Enzymes Involved

- 2-Deoxy-scyllo-inosose Synthase (DOIS) : Catalyzes the conversion of D-glucose-6-phosphate to DOI.

- Gln:2-Deoxy-scyllo-inosose Aminotransferase : Converts DOI to DOIA.

- NAD-dependent Dehydrogenase : Responsible for oxidizing DOIA to amino-DOI, which is subsequently transformed into DOS.

Mechanistic Insights

The enzymatic reactions involving DOIA have been characterized extensively. For instance, BtrN, a radical S-adenosyl methionine (SAM) enzyme, catalyzes the oxidation of DOIA under anaerobic conditions, producing amino-DOI while consuming SAM. Kinetic studies indicate substrate inhibition by DOIA, suggesting an ordered bi-ter mechanism where SAM is the first substrate followed by DOIA .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DOIA:

- Aminoglycoside Antibiotics : Research has shown that aminoglycosides containing DOS exhibit strong antibacterial activity by binding to bacterial ribosomal RNA and inhibiting protein synthesis . The structural diversity of these compounds is essential for their efficacy against various bacterial strains.

- Antiviral Applications : Some aminoglycosides derived from DOS have been investigated for their potential anti-HIV properties. Their ability to interact with RNA molecules opens avenues for treating viral infections .

Table 1: Key Enzymatic Reactions in DOIA Biosynthesis

| Enzyme Name | Substrate | Product | Reaction Type |

|---|---|---|---|

| 2-Deoxy-scyllo-inosose Synthase (DOIS) | D-glucose-6-phosphate | 2-Deoxy-scyllo-inosose | Carbocycle formation |

| Gln:2-Deoxy-scyllo-inosose Aminotransferase | 2-Deoxy-scyllo-inosose | This compound | Transamination |

| NAD-dependent Dehydrogenase | This compound | 3-Amino-2,3-dideoxy-scyllo-inosose | Oxidation |

Structural Insights

The crystal structure of DOIS has been elucidated, revealing important details about its catalytic mechanism and interaction with substrates. The presence of metal ions such as Co²⁺ is crucial for enzyme activity, while Zn²⁺ acts as an inhibitor . Understanding these structural characteristics aids in designing inhibitors that could modulate the activity of these enzymes.

Propriétés

IUPAC Name |

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNRSUOYNMXDL-KGJVWPDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992803 | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76188-89-1, 72075-06-0, 75419-36-2 | |

| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-scyllo-inosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3-dideoxyinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.